2-chloro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClN6O3S and its molecular weight is 380.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Anticancer Applications
A series of novel benzenesulfonamide derivatives, including those with triazole, pyridazine, and sulfonamide moieties, have been synthesized with potential anticancer applications. These compounds have been evaluated against various human tumor cell lines, demonstrating remarkable activity at low micromolar levels. The synthesis process often involves the reaction of specific chloro-sulfonamide precursors with different reagents to yield compounds with desired anticancer properties (Sławiński et al., 2012). Similarly, compounds with modifications in the triazolyl and pyridazinyl systems have shown moderate to encouraging anticancer and anti-HIV activities, highlighting their potential as therapeutic agents (Pomarnacka & Kozlarska-Kedra, 2003).
Antimicrobial and Antifungal Activity
Compounds bearing benzenesulfonamide moieties have been explored for their antimicrobial and antifungal activities. New derivatives synthesized from α,β-unsaturated ketones and hydrazinyl benzenesulfonamide have shown significant activity against a range of Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi (Hassan, 2013). The research indicates that the structural features of these compounds play a crucial role in their antimicrobial efficacy.
Molecular Docking and QSAR Studies
Quantitative structure–activity relationship (QSAR) and molecular docking studies have been conducted to better understand the relationship between the chemical structure of sulfonamide derivatives and their biological activities. Such studies enable the prediction of anticancer activity and provide insights into the binding modes of compounds within biological targets, offering a pathway for the rational design of new therapeutic agents (Tomorowicz et al., 2020).
Spectral and Structural Characterization
The synthesis and characterization of sulfonamide compounds have also focused on their spectral properties and molecular structures. Such research is fundamental in identifying the functional groups and structural motifs responsible for the biological activities of these compounds, facilitating the design of more effective and selective agents (Mahmoud et al., 2012).
Properties
IUPAC Name |
2-chloro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O3S/c15-11-3-1-2-4-12(11)25(23,24)18-7-8-20-14(22)6-5-13(19-20)21-10-16-9-17-21/h1-6,9-10,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQBFUALAPTGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.